molecular formula C8H12ClNO3S2 B2629274 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)methanesulfonamide CAS No. 2034598-72-4

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)methanesulfonamide

Cat. No.: B2629274
CAS No.: 2034598-72-4
M. Wt: 269.76
InChI Key: XSRSFTPNNMUOPO-UHFFFAOYSA-N
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Description

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a thiophene ring substituted with a chlorine atom and a methoxyethyl group, which is further connected to a methanesulfonamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)methanesulfonamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 5-chlorothiophene-2-carbaldehyde through chlorination of thiophene-2-carbaldehyde.

    Addition of Methoxyethyl Group: The intermediate is then reacted with methoxyethylamine under controlled conditions to form the corresponding imine.

    Reduction and Sulfonation: The imine is reduced to the amine, which is subsequently treated with methanesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-chlorothiophen-2-yl)methyl)methanesulfonamide
  • N-(2-(5-chlorothiophen-2-yl)ethyl)methanesulfonamide
  • N-(2-(5-chlorothiophen-2-yl)-2-hydroxyethyl)methanesulfonamide

Uniqueness

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)methanesulfonamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO3S2/c1-13-6(5-10-15(2,11)12)7-3-4-8(9)14-7/h3-4,6,10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRSFTPNNMUOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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